molecular formula C18H27NO5S B2438701 1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone CAS No. 865659-44-5

1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone

Cat. No.: B2438701
CAS No.: 865659-44-5
M. Wt: 369.48
InChI Key: PPGRDPRUJDRTNB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.48. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-hydroxy-4-[(4-methoxyphenyl)sulfonylmethyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14(2)12-17(20)19-10-8-18(21,9-11-19)13-25(22,23)16-6-4-15(24-3)5-7-16/h4-7,14,21H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGRDPRUJDRTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone, also known by its CAS number 865659-44-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.

The molecular formula for this compound is C18H27NO5S, with a molar mass of 369.48 g/mol. Its predicted boiling point is approximately 587.1°C, and it has a density of 1.210 g/cm³ .

PropertyValue
Molecular FormulaC18H27NO5S
Molar Mass369.48 g/mol
Boiling Point587.1°C (predicted)
Density1.210 g/cm³ (predicted)

Antibacterial Activity

Research indicates that compounds with similar piperidine structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated moderate to strong antibacterial effects, suggesting that the sulfonamide functionality contributes to their efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been studied extensively. Notably, derivatives of piperidine have been shown to act as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . In a comparative analysis, several piperidine-based compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease and AChE, indicating significant inhibitory potential .

CompoundIC50 (µM)Activity Type
Compound 7l2.14Urease Inhibitor
Compound 7m0.63AChE Inhibitor
Compound 7n2.17Urease Inhibitor
Compound 7o1.13AChE Inhibitor
Compound 7p1.21Urease Inhibitor

Other Pharmacological Activities

In addition to antibacterial and enzyme inhibition activities, compounds similar to this compound have been associated with various biological activities:

  • Anti-inflammatory : Compounds containing piperidine rings often display anti-inflammatory properties.
  • Anticancer : Some studies suggest that these compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
  • Antidiabetic : Certain derivatives have shown promise in regulating blood glucose levels .

Case Studies

A notable case study involved the synthesis of piperidine derivatives for their pharmacological evaluation. The study highlighted the correlation between structural modifications and biological activity, emphasizing the role of the sulfonamide group in enhancing antibacterial efficacy and enzyme inhibition .

Another research investigation focused on the binding interactions of synthesized compounds with bovine serum albumin (BSA), indicating potential therapeutic applications in drug delivery systems due to favorable binding affinities .

Scientific Research Applications

This compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Antibacterial Activity

Research indicates that compounds with similar piperidine structures show significant antibacterial effects against various strains. For instance, derivatives have been noted to inhibit Salmonella typhi and Bacillus subtilis. The sulfonamide functionality appears to enhance their efficacy significantly.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE). This property is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. Comparative studies have reported IC50 values for related piperidine compounds ranging from 0.63 µM to 6.28 µM against urease and AChE, indicating substantial inhibitory potential.

CompoundIC50 (µM)Activity Type
Compound 7l2.14Urease Inhibitor
Compound 7m0.63Acetylcholinesterase Inhibitor
Compound 7n2.17Urease Inhibitor
Compound 7o1.13Acetylcholinesterase Inhibitor
Compound 7p1.21Urease Inhibitor

Other Pharmacological Activities

In addition to its antibacterial and enzyme inhibition properties, this compound has been associated with various other biological activities:

  • Anti-inflammatory : Compounds containing piperidine rings often exhibit anti-inflammatory properties.
  • Anticancer : Some studies suggest potential anticancer effects due to the ability to induce apoptosis in cancer cells.
  • Antidiabetic : Certain derivatives have shown promise in regulating blood glucose levels.

Synthesis and Evaluation of Piperidine Derivatives

A notable study focused on synthesizing piperidine derivatives for pharmacological evaluation. It highlighted the correlation between structural modifications and biological activity, emphasizing the role of the sulfonamide group in enhancing antibacterial efficacy and enzyme inhibition.

Binding Interactions with Bovine Serum Albumin

Another investigation explored the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results indicated favorable binding affinities, suggesting potential therapeutic applications in drug delivery systems.

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